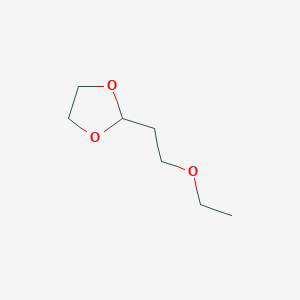
(12,12,12-Tricyclobutyldodecyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(12,12,12-Tricyclobutyldodecyl)phosphanium bromide is a quaternary phosphonium salt Phosphonium salts are known for their applications in various fields, including organic synthesis and catalysis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (12,12,12-Tricyclobutyldodecyl)phosphanium bromide typically involves the reaction of a tertiary phosphine with an alkyl halide. One common method is the reaction of tricyclobutylphosphine with dodecyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The reaction mixture is then purified to isolate the desired phosphonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control to meet industrial standards .
化学反应分析
Types of Reactions
(12,12,12-Tricyclobutyldodecyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The phosphonium salt can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: The corresponding phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used
科学研究应用
(12,12,12-Tricyclobutyldodecyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials .
作用机制
The mechanism of action of (12,12,12-Tricyclobutyldodecyl)phosphanium bromide involves its ability to interact with various molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and potential antimicrobial effects. In chemical reactions, its role as a phase-transfer catalyst facilitates the transfer of reactants between different phases, thereby enhancing reaction rates .
相似化合物的比较
Similar Compounds
- Tetraphenylphosphonium bromide
- Tributylmethylphosphonium bromide
- Trioctylphosphonium bromide
Uniqueness
(12,12,12-Tricyclobutyldodecyl)phosphanium bromide is unique due to its bulky tricyclobutyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where steric effects are crucial, such as in selective catalysis and complex formation .
属性
CAS 编号 |
88218-57-9 |
|---|---|
分子式 |
C24H46BrP |
分子量 |
445.5 g/mol |
IUPAC 名称 |
12,12,12-tri(cyclobutyl)dodecylphosphanium;bromide |
InChI |
InChI=1S/C24H45P.BrH/c25-20-9-7-5-3-1-2-4-6-8-19-24(21-13-10-14-21,22-15-11-16-22)23-17-12-18-23;/h21-23H,1-20,25H2;1H |
InChI 键 |
BAKJDDKXJAULHM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(CCCCCCCCCCC[PH3+])(C2CCC2)C3CCC3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
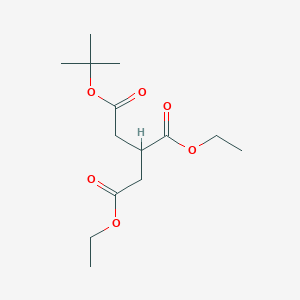
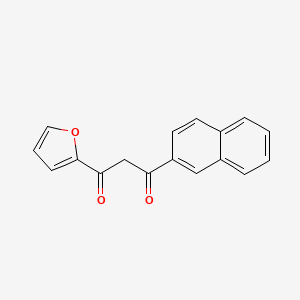

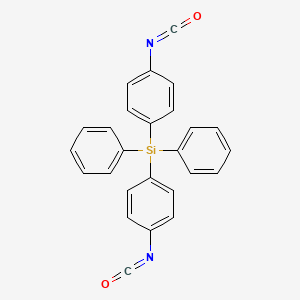
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
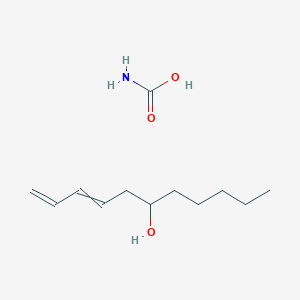
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)
